2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile
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Overview
Description
2-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile is a complex organic compound characterized by the presence of a pyrazole ring substituted with an isobutyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isobutyl and thiophene substituents. The final step often involves the addition of the acetonitrile group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: The compound can be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
- 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile
- 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
- 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Uniqueness
2-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H15N3S |
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Molecular Weight |
245.35 g/mol |
IUPAC Name |
2-[2-(2-methylpropyl)-5-thiophen-2-ylpyrazol-3-yl]acetonitrile |
InChI |
InChI=1S/C13H15N3S/c1-10(2)9-16-11(5-6-14)8-12(15-16)13-4-3-7-17-13/h3-4,7-8,10H,5,9H2,1-2H3 |
InChI Key |
UFUSPPPSYVHNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CS2)CC#N |
Origin of Product |
United States |
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